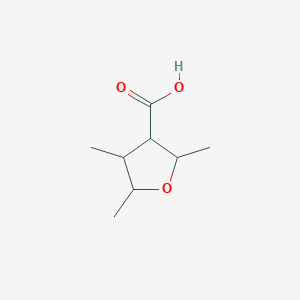![molecular formula C22H17NO3S B2464634 3-phenyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929860-03-7](/img/structure/B2464634.png)
3-phenyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the phenyl and thiophenyl groups, the construction of the chromeno[8,7-e][1,3]oxazin-4(8H)-one ring system, and the attachment of these groups together. Without specific synthetic routes or reactions, it’s difficult to provide more detailed information .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl, thiophenyl, and oxazinone groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The phenyl and thiophenyl groups could potentially undergo electrophilic aromatic substitution reactions, while the oxazinone group could participate in a variety of reactions involving the carbonyl and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role in determining properties like solubility, melting point, and reactivity .Scientific Research Applications
Organic Synthesis and Chemical Properties
Three-Component Reaction Studies : Research involving reactions with aromatic thioketones, phenyl azide, and dimethyl fumarate has elucidated mechanisms that may be relevant to the synthesis or reactions of compounds similar to "3-phenyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one" (Mlostoń, Romański, Linden, & Heimgartner, 1997).
Spectroscopic Analysis : The spectroscopic (FTIR, FT-Raman, and NMR) analysis, alongside first-order hyperpolarizability, magnetic susceptibility, and HOMO–LUMO analysis, has been conducted for thiophene derivatives, providing insights into their molecular structure and electronic properties (Murali, Balachandran, & Narayana, 2018).
Synthesis of Oxazine Derivatives : The synthesis and characterization of oxazine-bearing pyridine scaffolds as potential antimicrobial agents highlight the versatility of these compounds in creating molecules with significant biological activity (Desai, Bhatt, Joshi, & Vaja, 2017).
Potential Applications in Material Science
Photovoltaic Applications : Studies on phenothiazine and its derivatives, often incorporating thiophene units, have demonstrated their utility in dye-sensitized solar cells, revealing the impact of structural modifications on photovoltaic performance (Wu et al., 2010).
Polymerization Behavior : The polymerization behavior of multifunctional benzoxazines, which might include structural motifs similar to the compound , has been explored, showing how the oxazine functionality influences reactivity and polymer structures (Soto, Hiller, Oschkinat, & Koschek, 2016).
Future Directions
properties
IUPAC Name |
3-phenyl-9-(thiophen-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c24-21-17-8-9-20-18(12-23(14-26-20)11-16-7-4-10-27-16)22(17)25-13-19(21)15-5-2-1-3-6-15/h1-10,13H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPUUCJVHFHEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CC5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2464552.png)
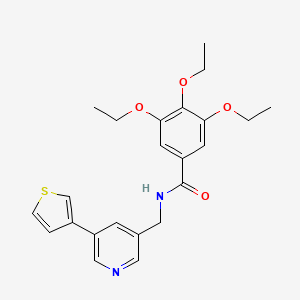
![4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2464557.png)


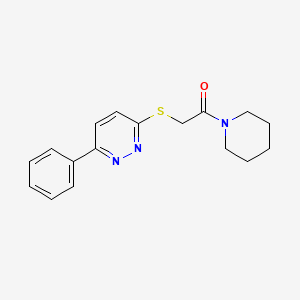

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2464565.png)
![{1,7-Dioxaspiro[4.4]nonan-2-yl}methanamine](/img/structure/B2464567.png)
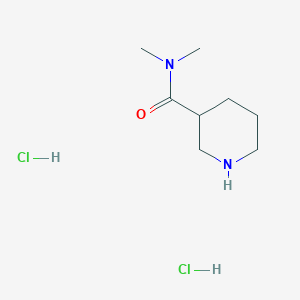
![2-(benzylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2464570.png)
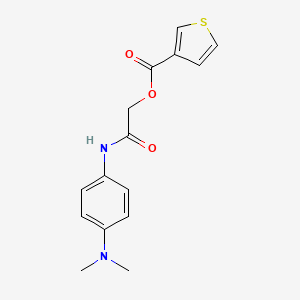
![(E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2464572.png)
